1,1-Dimethoxybutan-2-ol
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Overview
Description
Synthesis Analysis
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering.
Molecular Structure Analysis
The molecular formula of 1,1-Dimethoxybutan-2-ol is C6H14O3 . Its molecular weight is 134.17 g/mol . The IUPAC name for this compound is 1,1-dimethoxybutan-2-ol .
Chemical Reactions Analysis
1,1-Dimethoxybutan-2-ol plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules.
Physical And Chemical Properties Analysis
The physical properties of 1,1-Dimethoxybutan-2-ol include its molecular weight, which is 134.17 g/mol . Its molecular formula is C6H14O3 . The index of refraction is 1.416 .
Scientific Research Applications
Chemoselective Reactions
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering (Ojima & Kumagai, 1978).
Synthesis of Chromens
This compound plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules (Bandaranayake, Crombie, & Whiting, 1971).
Role in Pheromone Synthesis
1,1-Dimethoxybutan-2-ol is also significant in the synthesis of pheromones. The synthesis of stereoisomers of erythro-3,7-dimethyl-pentadec-2-yl acetate and propionate, which are sex pheromones of pine sawflies, involves this compound. This highlights its application in ecological and environmental studies (Mori, Tamada, & Matsui, 1978).
Nonlinear Optical Properties
In optoelectronics, 1,1-Dimethoxybutan-2-ol-related compounds have been studied for their nonlinear optical properties. These properties are crucial in the development of advanced materials for photonic and optoelectronic applications (Sreenath, Joe, & Rastogi, 2018).
Biofuel Production
There's research indicating the utility of related compounds in biofuel production. For instance, 2-methylpropan-1-ol, closely related to 1,1-Dimethoxybutan-2-ol, has been studied for its potential in biofuel production, highlighting the broader applicability of this class of compounds (Bastian et al., 2011).
Thermodynamic Properties
The study of binary systems involving 1,1-Dimethoxybutan-2-ol and other compounds like benzene or cyclohexane provides insights into its thermodynamic properties. This is important for its application in chemical manufacturing and process engineering (Teodorescu, Krummen, & Gmehling, 2003).
Safety And Hazards
properties
CAS RN |
7472-25-5 |
---|---|
Product Name |
1,1-Dimethoxybutan-2-ol |
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-4-5(7)6(8-2)9-3/h5-7H,4H2,1-3H3 |
InChI Key |
MINVDNAALYQBTP-UHFFFAOYSA-N |
SMILES |
CCC(C(OC)OC)O |
Canonical SMILES |
CCC(C(OC)OC)O |
Other CAS RN |
7472-25-5 |
synonyms |
1,1-Dimethoxybutan-2-ol; 2-Hydroxybutyraldehyde Dimethyl Acetal; 2-Hydroxybutyraldehyde Dimethyl Acetal; NSC 401918 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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